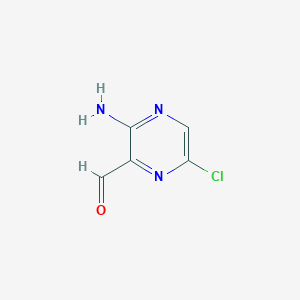

3-Amino-6-chloropyrazine-2-carbaldehyde

Descripción

Significance of Pyrazine (B50134) Scaffolds in Modern Organic Synthesis

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern organic synthesis. nih.govmdpi.com Its unique electronic properties and structural rigidity make it a privileged core in a vast array of biologically active compounds. mdpi.comnih.gov The presence of the pyrazine ring is a key feature in numerous clinically approved drugs, highlighting its importance in medicinal chemistry. nih.goveurekaselect.com

Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties. researchgate.netnih.gov This versatility has made the pyrazine nucleus a hot topic in pharmaceutical research and a frequent target for synthetic chemists. mdpi.com The ability to modify the pyrazine ring at various positions allows for the fine-tuning of a molecule's biological activity and physical properties, making it an ideal framework for drug design and discovery. eurekaselect.com

Table 1: Examples of Marketed Drugs Containing a Pyrazine Scaffold

| Drug Name | Therapeutic Application |

| Pyrazinamide | Antitubercular agent |

| Amiloride | Diuretic |

| Glipizide | Antidiabetic agent |

| Bortezomib | Anticancer agent |

| Varenicline | Smoking cessation aid |

| Favipiravir | Antiviral agent |

This table showcases the diverse therapeutic roles of pyrazine-containing pharmaceuticals.

Positioning of Substituted Pyrazines as Versatile Synthetic Intermediates

The utility of the pyrazine ring extends beyond its presence in final target molecules; substituted pyrazines are highly valued as versatile intermediates in organic synthesis. researchgate.net The electron-deficient nature of the pyrazine ring influences its reactivity, making it susceptible to certain types of chemical transformations. Functionalized pyrazines serve as platforms for a variety of coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds. researchgate.net

The strategic placement of substituents like halogens (e.g., chlorine) and amines on the pyrazine core provides chemists with reactive handles to build molecular complexity. For instance, a chlorine atom can be readily displaced through nucleophilic aromatic substitution, while an amino group can be acylated, alkylated, or used to direct further reactions. This controlled, stepwise functionalization is crucial for the efficient synthesis of elaborate molecular structures. nih.gov The development of new synthetic methods continues to expand the toolkit available for modifying pyrazine intermediates, further cementing their importance in synthetic chemistry. organic-chemistry.org

Overview of Functionalized Pyrazine Carbaldehydes as Critical Precursors

Within the class of substituted pyrazines, those bearing a carbaldehyde (an aldehyde group) are particularly powerful precursors. The aldehyde functionality is highly reactive and participates in a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of imines and enamines.

When a pyrazine ring is functionalized with both an amino group and a carbaldehyde in an ortho position (adjacent to each other), it creates a potent synthon for the construction of fused heterocyclic systems. This specific arrangement is the cornerstone of syntheses for bicyclic structures like pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine rings. derpharmachemica.comrsc.org The amino group and the aldehyde can react with a variety of bifunctional reagents to close a second ring onto the pyrazine core.

The compound 3-Amino-6-chloropyrazine-2-carbaldehyde exemplifies this principle. It contains the critical ortho-amino-aldehyde arrangement, along with a strategically placed chlorine atom that offers a further point for modification. This trifunctional nature makes it an exceptionally valuable starting material for synthesizing complex, polycyclic molecules with potential biological activity. Its structure is primed for cyclocondensation reactions, making it a key intermediate in the synthesis of pteridines and other related fused N-heterocycles. derpharmachemica.com The study of such precursors is vital for advancing the synthesis of novel compounds in medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-6-chloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWURQKYEYQSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717053 | |

| Record name | 3-Amino-6-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-26-4 | |

| Record name | 3-Amino-6-chloro-2-pyrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89284-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 6 Chloropyrazine 2 Carbaldehyde

The synthesis of the highly functionalized heterocyclic compound 3-amino-6-chloropyrazine-2-carbaldehyde involves sophisticated strategies that can be broadly categorized into two main phases: the construction of the core pyrazine (B50134) ring and the subsequent regioselective introduction of substituents. These approaches are critical for developing efficient and scalable routes to this important chemical intermediate.

Reactivity and Advanced Chemical Transformations of 3 Amino 6 Chloropyrazine 2 Carbaldehyde

Elucidating the Reactivity Profile of the Carbaldehyde Functionality

Nucleophilic Addition Reactions (e.g., with Alcohols, Amines)

The aldehyde functionality of 3-Amino-6-chloropyrazine-2-carbaldehyde is susceptible to attack by nucleophiles. In the presence of alcohols, typically under acidic catalysis, the aldehyde will undergo nucleophilic addition to form a hemiacetal. Further reaction with a second equivalent of the alcohol leads to the formation of a more stable acetal.

Similarly, amines can add to the carbonyl carbon to form an unstable carbinolamine intermediate. This initial addition is a crucial first step in the formation of imines and enamines, which are discussed in the following section. The general mechanism for these additions involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation Reactions for Imine and Enamine Formation

Condensation reactions of this compound provide a direct route to C=N double bond formation. The reaction with primary amines, following the initial nucleophilic addition to form a carbinolamine, proceeds via an acid-catalyzed dehydration to yield an imine, also known as a Schiff base.

The ortho-amino group of the pyrazine (B50134) itself allows for intramolecular condensation reactions, often with a second reactant that provides a two-carbon unit, leading to the formation of fused heterocyclic systems like pteridines. For instance, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a reaction analogous to the Knoevenagel condensation, would be expected to proceed readily. These reactions are typically base-catalyzed and involve the formation of a new carbon-carbon bond, followed by cyclization and dehydration. A closely related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, undergoes Claisen-Schmidt condensation with acetophenone, highlighting the aldehyde's capability to react with enolizable ketones. mdpi.comresearchgate.net

Oxidation Pathways to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation converts this compound into 3-Amino-6-chloropyrazine-2-carboxylic acid, a stable and commercially available compound. bridgeorganics.comaboundchem.comchemuniverse.com Standard oxidizing agents are effective for this purpose. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups, though the pyrazine ring is generally robust.

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent | Typical Conditions |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, then acidification |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

Reduction Pathways to Alcohols and Amines

Reduction of the carbaldehyde functionality provides access to the corresponding primary alcohol, (3-amino-6-chloropyrazin-2-yl)methanol. This is typically achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation, selectively reducing the aldehyde in the presence of the chloro-substituent and the aromatic ring. rsc.orgresearchgate.net

Furthermore, the aldehyde can serve as a handle for the synthesis of amines via reductive amination. This one-pot reaction involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine. mdpi.com

Exploration of Chlorine Substituent Reactivity

The chlorine atom at the C6 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens. This makes it a suitable leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The C6-chloro group can be displaced by a wide range of nucleophiles, a reaction of significant synthetic utility for functionalizing the pyrazine core. The SNAr mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. masterorganicchemistry.comchadsprep.com

Studies on analogous chloroazines and dichloropyrimidine carbaldehydes confirm that amines, thiols, and alkoxides are effective nucleophiles for this transformation. mdpi.comresearchgate.netnih.gov The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent, sometimes in the presence of a base to deprotonate the nucleophile or neutralize the HCl byproduct.

Table 2: Representative SNAr Reactions of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Morpholine | EtOH, Et₃N, reflux | 3-Amino-6-morpholinopyrazine-2-carbaldehyde |

| Aniline | DMF, K₂CO₃, 100 °C | 3-Amino-6-(phenylamino)pyrazine-2-carbaldehyde |

| Ethanethiol | EtOH, NaOEt, reflux | 3-Amino-6-(ethylthio)pyrazine-2-carbaldehyde |

This reactivity allows for the introduction of diverse functional groups, significantly expanding the chemical space accessible from this starting material.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Negishi)

The chloro-substituent on the pyrazine ring is a key handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. In the context of this compound, the chlorine atom can be readily displaced by a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of the amino and aldehyde functionalities, highlighting the chemoselectivity of this transformation. For instance, the coupling of this compound with various arylboronic acids can be achieved using a catalyst system such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like Na₂CO₃ or K₂CO₃ in a suitable solvent system like a mixture of toluene (B28343) and water.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 82 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DME/H₂O | 80 | 78 |

| 4 | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 90 | 75 |

Stille Coupling: The Stille coupling offers an alternative route for C-C bond formation, utilizing organostannane reagents. This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups. The reaction of this compound with various organostannanes, such as arylstannanes, vinylstannanes, and alkynylstannanes, proceeds efficiently to yield the corresponding coupled products. wikipedia.org

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 88 |

| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | THF | 70 | 76 |

| 3 | Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (3) | DMF | 80 | 81 |

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The chloro group of this compound can be readily substituted with various terminal alkynes under Sonogashira conditions to afford the corresponding 6-alkynyl-3-aminopyrazine-2-carbaldehydes. organic-chemistry.org

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) source | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI | Et₃N | DMF | 60 | 92 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI | Piperidine | THF | 50 | 85 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI | Et₃N | DMF | 70 | 78 |

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. rsc.orgresearchgate.net This palladium- or nickel-catalyzed reaction provides a powerful tool for the formation of C-C bonds. The reaction of this compound with organozinc reagents, prepared from the corresponding organic halides, would be expected to proceed smoothly to give the desired coupled products.

Amino Group Reactivity and Derivatization

The amino group at the 3-position of the pyrazine ring is a key site for further functionalization, allowing for the introduction of a wide range of substituents through various reactions.

Amidation and Acylation Reactions

The amino group of this compound can readily undergo amidation and acylation reactions. Amidation with carboxylic acids can be achieved using standard coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides like EDC in the presence of an activator such as HOBt. nih.gov Acylation can be performed using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide formed during the reaction. These reactions provide a straightforward route to a diverse library of N-substituted derivatives.

| Entry | Acylating/Amidation Agent | Coupling Agent/Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Acetic anhydride | Pyridine (B92270) | DCM | RT | 95 |

| 2 | Benzoyl chloride | Triethylamine | THF | RT | 92 |

| 3 | Benzoic acid | EDC/HOBt | DMF | RT | 85 |

| 4 | Phenylacetic acid | CDI | THF | RT | 88 |

Diazotization and Subsequent Transformations (e.g., Halogenation, Hydroxylation)

The amino group can be converted to a diazonium salt upon treatment with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations. For instance, in a Sandmeyer-type reaction, the diazonium group can be replaced by a halogen (e.g., Cl, Br, I) or a cyano group using the corresponding copper(I) salt. wikipedia.orgorganic-chemistry.org Furthermore, the diazonium salt can be converted to a hydroxyl group by treatment with water at elevated temperatures. These transformations provide access to a range of 3-substituted pyrazine derivatives that would be difficult to prepare by other means.

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The presence of three distinct functional groups (chloro, amino, and aldehyde) in this compound raises important questions of chemoselectivity and regioselectivity in its reactions. In transition metal-catalyzed cross-coupling reactions, the chloro group is the most reactive site, allowing for selective functionalization of the C6-position while leaving the amino and aldehyde groups intact. This is attributed to the well-established reactivity of aryl chlorides in these catalytic cycles.

The amino and aldehyde groups also exhibit differential reactivity. For instance, the amino group is more nucleophilic than the pyrazine ring nitrogens and will preferentially react with electrophiles such as acyl chlorides. The aldehyde group, on the other hand, is susceptible to nucleophilic attack and can participate in reactions such as reductive amination or condensation reactions. By careful choice of reagents and reaction conditions, it is possible to selectively target one functional group over the others, enabling a stepwise and controlled elaboration of the molecule.

Intramolecular Cyclization Reactions for Fused Ring Systems

The strategic placement of the amino and aldehyde groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. For example, condensation of the aldehyde with a suitable binucleophile, followed by intramolecular cyclization involving the amino group, can lead to the formation of pteridines and other related fused pyrazine derivatives. derpharmachemica.com For instance, reaction with a 1,2-dicarbonyl compound or its equivalent could initiate a sequence of condensation and cyclization to form a new six-membered ring fused to the pyrazine core. The reactivity of the chloro-substituent can be exploited either before or after the cyclization, providing further opportunities for diversification. These intramolecular cyclization strategies are highly valuable for the construction of complex, polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.

Derivatization Strategies and Complex Scaffold Construction from 3 Amino 6 Chloropyrazine 2 Carbaldehyde

Design Principles for Novel Pyrazine-Based Scaffolds

The design of novel scaffolds originating from 3-amino-6-chloropyrazine-2-carbaldehyde is rooted in fundamental principles of medicinal chemistry. The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is considered a "privileged scaffold" due to its prevalence in biologically active compounds. mdpi.commdpi.comencyclopedia.pub Pyrazine-based compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects. mdpi.comnih.govresearchgate.net

A key design principle revolves around the pyrazine ring's electronic properties. As an electron-deficient system, it influences the reactivity of its substituents and their interactions with biological targets. pharmablock.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for ligand-protein binding. pharmablock.comfigshare.com This property is frequently exploited in the design of kinase inhibitors, where the pyrazine nitrogen can form a hydrogen bond with amino acid residues in the hinge region of the kinase. pharmablock.com

Furthermore, the pyrazine moiety is often used as a bioisostere for other aromatic rings like benzene (B151609), pyridine (B92270), or pyrimidine (B1678525), allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. pharmablock.com The inherent rigidity and planarity of the fused heterocyclic systems derived from this scaffold provide a well-defined three-dimensional structure that can be tailored for specific biological targets. nih.gov By strategically introducing various functional groups onto the pyrazine core, chemists can modulate properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.

Synthesis of Fused Heterocyclic Systems Utilizing the Pyrazine Core

The trifunctional nature of this compound, with its amino, chloro, and aldehyde groups, offers a versatile platform for the construction of a variety of fused heterocyclic systems.

Imidazo[1,2-a]pyrazine (B1224502) and Related Systems

The imidazo[1,2-a]pyrazine scaffold is a recurring motif in compounds with diverse biological activities. rsc.org A common and efficient method for its synthesis involves the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.gov More contemporary approaches utilize one-pot, three-component reactions. For instance, an aryl aldehyde, 2-aminopyrazine, and an isocyanide can undergo an iodine-catalyzed [4+1] cycloaddition to afford imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgnih.gov This methodology highlights the utility of multicomponent reactions for rapidly building molecular complexity. nih.gov Virtual screening has identified imidazo[1,2-a]pyrazine compounds as potential ATPase inhibitors, demonstrating the therapeutic potential of this scaffold. ucl.ac.uk

Table 1: Synthesis Methods for Imidazo[1,2-a]pyrazines

| Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Aminopyrazine, α-Halocarbonyl compound | Condensation | Classical and straightforward method. | nih.gov |

| Aryl aldehyde, 2-Aminopyrazine, Isocyanide | Iodine-catalyzed three-component condensation | One-pot synthesis, good yields, builds complexity rapidly. | rsc.orgnih.gov |

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles that are structurally analogous to purines and exhibit a broad range of biological activities. psu.edu The primary synthetic route to this scaffold involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. mdpi.comencyclopedia.pub This versatile approach allows for the introduction of various substituents at multiple positions on the final fused ring system. mdpi.com Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and active methylene (B1212753) compounds also provide an efficient one-pot synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov These methods underscore the modularity and efficiency of modern synthetic strategies for generating libraries of these important compounds. nih.govresearchgate.net

Table 2: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines

| Reactants | Reaction Type | Advantages | Reference |

|---|---|---|---|

| 3-Aminopyrazoles, 1,3-Biselectrophilic compounds | Cyclocondensation | Versatile, allows for diverse substitutions. | mdpi.comencyclopedia.pub |

| 3-Amino-1H-pyrazoles, Aldehydes, Active methylene compounds | Three-component reaction | One-pot, efficient formation of the core structure. | nih.gov |

Triazolo-Pyrazine Conjugates

The fusion of a triazole ring with a pyrazine nucleus gives rise to triazolo-pyrazine systems, which are of significant interest in medicinal chemistry. The synthesis of 1,2,4-triazolo[4,3-a]pyrazines can be achieved from a 2,3-dichloropyrazine (B116531) starting material. frontiersin.org This involves a nucleophilic substitution with hydrazine, followed by cyclization with an orthoester to form the triazole ring. frontiersin.orgnih.gov Another key isomer, 1,2,3-triazolo[4,5-b]pyrazine, can be prepared through the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. nih.gov Furthermore, intramolecular cyclization of diazo intermediates represents another, albeit sometimes lower-yielding, route to 1,2,3-triazolo[1,5-a]pyrazines. nih.gov The development of "click chemistry" has also provided efficient routes for synthesizing triazole-containing compounds. mdpi.commdpi.com

Table 3: Synthesis of Triazolo-Pyrazine Systems

| Isomer | Synthetic Strategy | Starting Materials | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[4,3-a]pyrazine | Hydrazine substitution and cyclization | 2,3-Dichloropyrazine | frontiersin.orgnih.gov |

| 1,2,3-Triazolo[4,5-b]pyrazine | Condensation | 4,5-Diamino-1,2,3-triazole, 1,2-Dicarbonyl compound | nih.gov |

| 1,2,3-Triazolo[1,5-a]pyrazine | Intramolecular cyclization of diazo intermediate | 5-(2-pyrazinyl)tetrazole | nih.gov |

Quinazoline (B50416) and Quinolone Derivatives Incorporating Pyrazine Moieties

The incorporation of a pyrazine ring into quinazoline and quinolone scaffolds has led to the development of novel hybrid molecules with interesting biological properties. nih.gov Quinoxalines, which contain a fused benzene and pyrazine ring, are synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net The synthesis of quinazolinone-triazine hybrids has also been reported, demonstrating the feasibility of linking these two important pharmacophores. researchgate.net Similarly, quinolinone-pyrazoline hybrids have been synthesized and evaluated for their biological activities. nih.gov These hybrid structures aim to combine the beneficial properties of each individual heterocyclic system to create molecules with enhanced or novel therapeutic effects. nih.gov

Applications in Combinatorial Chemistry and Library Synthesis

The structural versatility of this compound and its derivatives makes it an ideal building block for combinatorial chemistry and library synthesis. uzh.chlifechemicals.comresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold, for instance, is considered a privileged structure for combinatorial library design due to the ease with which its periphery can be modified. mdpi.comencyclopedia.pub The multicomponent reactions used to synthesize many of these fused heterocyclic systems are particularly well-suited for library generation, as they allow for the rapid and efficient creation of a large number of diverse compounds from a small set of starting materials. nih.gov By systematically varying the substituents on the pyrazine core and the reagents used in the cyclization reactions, vast libraries of novel compounds can be generated. These libraries can then be screened for biological activity against a wide range of therapeutic targets, accelerating the drug discovery process.

Development of Polyheterocyclic Architectures

The strategic positioning of amino and aldehyde functionalities in an ortho arrangement on the pyrazine ring of this compound makes it a valuable synthon for the construction of fused polyheterocyclic systems. This arrangement allows for cyclocondensation reactions with various reagents to build additional heterocyclic rings onto the pyrazine core, leading to complex molecular architectures.

One of the most prominent strategies for developing polyheterocyclic systems from this precursor is through reactions analogous to the Friedländer annulation. This method involves the condensation of an o-aminoaryl aldehyde with a compound containing a reactive α-methylene group, such as a ketone, to form a new fused six-membered ring. In the context of this compound, this approach can be utilized to synthesize pyrido[2,3-b]pyrazines, which are nitrogen-containing heterocyclic compounds with significant interest in medicinal chemistry.

The general mechanism involves an initial aldol (B89426) condensation between the enolate of the ketone and the aldehyde group of the pyrazine derivative, followed by cyclization and dehydration through the formation of an imine with the adjacent amino group. This sequence of reactions leads to the formation of a new pyridine ring fused to the pyrazine core.

While specific studies detailing the extensive use of this compound in such reactions are not widely documented in publicly available literature, the chemical principles of the Friedländer synthesis provide a strong basis for its potential applications. The reaction conditions, such as the choice of catalyst (acidic or basic) and solvent, would be critical in optimizing the yields of the desired fused products.

Another potential avenue for constructing polyheterocyclic architectures is through multicomponent reactions. These reactions, where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. For instance, a reaction involving this compound, an active methylene compound, and another reagent could potentially lead to the one-pot synthesis of complex fused systems.

Furthermore, cyclocondensation reactions with binucleophilic reagents represent another key strategy. Reagents containing two nucleophilic centers can react with the amino and aldehyde groups of the pyrazine precursor to form a new heterocyclic ring. For example, reaction with guanidine (B92328) could theoretically lead to the formation of a fused pyrimidine ring, resulting in a pteridine (B1203161) derivative. Pteridines are a class of bicyclic heterocycles with diverse biological activities. The reaction would proceed through the initial formation of an imine between the aldehyde and one of the amino groups of guanidine, followed by an intramolecular cyclization and dehydration involving the pyrazine's amino group and the remaining amino group of the guanidine moiety.

The following table summarizes potential polyheterocyclic systems that could be derived from this compound based on established synthetic methodologies.

| Reagent Class | Reaction Type | Resulting Polyheterocyclic System |

| Ketones (with α-methylene group) | Friedländer Annulation | Pyrido[2,3-b]pyrazines |

| Guanidine | Cyclocondensation | Pteridines |

| Active Methylene Compounds (e.g., malononitrile) | Multicomponent Reaction | Substituted Pyrido[2,3-b]pyrazines or other fused systems |

It is important to note that while these synthetic routes are chemically plausible, detailed experimental data, including reaction conditions and yields for these specific transformations starting from this compound, require further investigation and reporting in the scientific literature. The versatility of this starting material suggests a rich potential for the synthesis of novel and complex polyheterocyclic architectures.

Advanced Spectroscopic Characterization of 3 Amino 6 Chloropyrazine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is particularly informative for revealing the number of different types of protons and their neighboring environments within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups, such as the chlorine atom and the pyrazine (B50134) ring itself, tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

In the ¹H NMR spectrum of 3-Amino-6-chloropyrazine-2-carbaldehyde, the aldehyde proton (-CHO) is expected to appear significantly downfield, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.edu The aromatic proton on the pyrazine ring would also be expected in the aromatic region, generally between 7-9 ppm. oregonstate.edu The protons of the amino group (-NH₂) often present as a broad signal, and its chemical shift can be variable due to factors like solvent and concentration. pdx.edu

Spin-spin coupling provides information about adjacent protons. The interaction between non-equivalent protons on neighboring carbon atoms splits the NMR signals into characteristic patterns (e.g., doublets, triplets), governed by the n+1 rule. The coupling constant (J), measured in Hertz (Hz), is the distance between the split peaks and is indicative of the dihedral angle between the coupled protons. For derivatives of this compound, analysis of these coupling patterns is crucial for confirming the substitution pattern on the pyrazine ring and any attached side chains.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in Derivatives of this compound

| Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 |

| Aromatic (Ar-H) | 7.0 - 9.0 |

| Amine (-NH₂) | Variable (often broad) |

| Alkyl groups adjacent to pyrazine ring | 2.0 - 3.0 |

Carbon-13 (¹³C) NMR Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. With a much broader chemical shift range than ¹H NMR, it is often possible to resolve signals for each unique carbon atom. oregonstate.edu In this compound, the carbonyl carbon of the aldehyde group is expected to have the highest chemical shift, typically appearing in the range of 190-210 ppm. pdx.edu The carbon atoms of the pyrazine ring will resonate in the aromatic region, generally between 125-170 ppm. oregonstate.edu The specific chemical shifts are influenced by the substituents on the ring; for instance, the carbon atom bonded to the chlorine will be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 210 |

| Pyrazine Ring Carbons (C-Cl) | 140 - 160 |

| Pyrazine Ring Carbons (C-NH₂) | 145 - 165 |

| Pyrazine Ring Carbons (C-H) | 120 - 140 |

| Pyrazine Ring Carbons (C-CHO) | 130 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). youtube.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com Each cross-peak indicates a one-bond C-H connection, providing a direct link between the ¹H and ¹³C NMR spectra. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule by observing long-range correlations. princeton.edu For instance, in this compound, HMBC would show correlations between the aldehyde proton and the carbons of the pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule.

For this compound and its derivatives, key IR absorptions would include:

N-H Stretching: The amino group (-NH₂) typically shows one or two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines (R-NH₂) exhibit two bands corresponding to symmetric and asymmetric stretching. libretexts.org

C-H Stretching: The aromatic C-H stretch of the pyrazine ring is expected to appear just above 3000 cm⁻¹. vscht.cz The aldehyde C-H stretch often shows two weak bands around 2750 and 2850 cm⁻¹. libretexts.org

C=O Stretching: The carbonyl group (C=O) of the aldehyde gives a strong, sharp absorption band typically in the range of 1670-1780 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation with the pyrazine ring.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz

C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C-H Stretch (Aldehyde) | 2750, 2850 | Weak |

| C=O Stretch (Aldehyde) | 1670 - 1780 | Strong, Sharp |

| C=N, C=C Stretch (Pyrazine Ring) | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under electron impact or other ionization methods can provide valuable structural clues. For an aldehyde, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the entire CHO group (M-29). libretexts.org For this compound, other expected fragmentation could involve the loss of chlorine, the amino group, or cleavage of the pyrazine ring. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as aromatic and heteroaromatic rings.

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions. elte.hu The conjugated system of the pyrazine ring, along with the amino and carbonyl groups, will influence the wavelength of maximum absorbance (λ_max). The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are less intense and occur at longer wavelengths. libretexts.org The specific λ_max values and molar absorptivities (ε) can be affected by the solvent polarity. tanta.edu.eg

X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's three-dimensional structure in the solid state. However, a comprehensive search of crystallographic databases and the scientific literature did not yield any specific experimental X-ray diffraction data for this compound.

While crystallographic studies have been conducted on structurally related pyrazine derivatives, the absence of data for the title compound prevents a detailed analysis of its specific solid-state molecular structure. For instance, studies on other substituted aminopyrazines have revealed insights into their molecular conformations and hydrogen bonding networks, but these findings cannot be directly extrapolated to this compound due to the influence of the chloro and carbaldehyde substituents on the crystal packing.

To provide a complete picture of the solid-state structure of this compound, an experimental determination of its crystal structure via X-ray diffraction would be necessary. Such an analysis would yield precise data on its crystallographic parameters, as outlined in the hypothetical data tables below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1209.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.545 |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Length (Å) / Angle (°) |

| Cl-C6 | 1.74 |

| N1-C2 | 1.33 |

| C2-C3 | 1.45 |

| C3-N4 | 1.34 |

| C2-C(aldehyde) | 1.48 |

| C(aldehyde)=O | 1.21 |

| C3-N(amino) | 1.36 |

| ∠ Cl-C6-N1 | 120.5 |

| ∠ N1-C2-C3 | 122.0 |

| ∠ C2-C3-N(amino) | 121.8 |

| ∠ C2-C(aldehyde)=O | 123.0 |

Note: The data presented in these tables is purely hypothetical and serves to illustrate the type of information that would be obtained from an X-ray diffraction study. It is not based on experimental results.

The determination of the crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the aldehyde oxygen, which are crucial for understanding the supramolecular assembly and physicochemical properties of the compound in the solid state.

Computational and Theoretical Investigations of 3 Amino 6 Chloropyrazine 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools used to predict the structural and electronic properties of molecules. Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to model molecular behavior. These calculations provide fundamental insights into the molecule's geometry, stability, and reactivity.

Optimized Geometries and Structural Parameters

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The output provides precise data on bond lengths (the distance between two bonded atoms) and bond angles (the angle formed by three connected atoms). For pyrazine (B50134) derivatives, theoretical simulations have shown a strong correlation with experimental results, confirming the arrangement of the carbon skeleton and substituent groups. For a molecule like 3-Amino-6-chloropyrazine-2-carbaldehyde, these calculations would predict the planarity of the pyrazine ring and the specific orientations of the amino, chloro, and carbaldehyde groups.

Table 1: Illustrative Structural Parameters for a Pyrazine Derivative (Hypothetical Data)

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-Cl | ~1.74 Å | |

| C-NH₂ | ~1.36 Å | |

| C=O | ~1.21 Å | |

| Bond Angle | N-C-C (ring) | ~122° |

| C-C-Cl | ~119° |

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps, Charge Transfer)

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. These calculations also help analyze intramolecular charge transfer, where electron density moves from one part of a molecule to another upon electronic excitation.

Table 2: Illustrative Frontier Orbital Energies (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.5 eV |

| LUMO Energy (ELUMO) | -2.0 eV |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular vibrations (such as stretching, bending, and twisting of bonds) to the peaks observed in experimental spectra. A detailed interpretation of the vibrational modes is often performed based on the Potential Energy Distribution (PED). The calculated frequencies are typically scaled to correct for systematic errors in the theoretical method, leading to excellent agreement between the computed and observed spectral patterns. For this compound, this analysis would help identify characteristic vibrational modes associated with the C=O stretch of the aldehyde, the N-H bends of the amino group, and the C-Cl stretch.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes. For a molecule with rotatable bonds, such as the carbaldehyde and amino groups on this compound, MD simulations can explore the different possible spatial arrangements (conformers) and their relative stabilities. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The simulations can reveal the flexibility of certain regions and the most probable conformations the molecule will adopt in different environments (e.g., in a solvent).

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Requirements

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. These models are built by developing a mathematical relationship between calculated molecular descriptors (properties derived from the molecular structure) and an observed activity. Descriptors can include electronic properties (like HOMO-LUMO energies), steric properties (related to the molecule's shape), and hydrophobic properties. While no specific QSAR studies for this compound were found, this methodology could be applied to a series of similar pyrazine derivatives to predict their activity (e.g., as enzyme inhibitors or antimicrobial agents) and to identify the key structural features required for that activity.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack (attack by electron-seeking species).

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack (attack by electron-donating species).

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazine ring, identifying them as nucleophilic sites. Conversely, the hydrogen atoms of the amino group would likely show positive potential, indicating them as electrophilic sites.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, chemist's perspective on bonding and orbital interactions within a wave function. For this compound, NBO analysis elucidates the intramolecular charge transfer (ICT) and hyperconjugative interactions that are crucial to its stability and reactivity.

The analysis focuses on donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). wisc.edu This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu A higher E(2) value indicates a stronger interaction.

In the case of this compound, key donor orbitals include the lone pairs (n) of the nitrogen and oxygen atoms, as well as the π-bonds of the pyrazine ring. Acceptor orbitals are typically the antibonding (σ* or π*) orbitals. The primary interactions involve the delocalization of electron density from the amino group (-NH₂) and the pyrazine ring nitrogens into the antibonding orbitals of the carbonyl group (C=O) and the pyrazine ring itself.

Key Donor-Acceptor Interactions:

n(N) → π(C=C):* The lone pair of the amino nitrogen donates electron density to the π-antibonding orbitals of the pyrazine ring, contributing to the resonance stabilization of the system.

n(N) → π(C=O):* Delocalization from the lone pairs of the ring nitrogens to the π-antibonding orbital of the carbonyl group influences the electrophilicity of the carbonyl carbon.

π(C=C) → π(C=O):* Electron density from the ring's π-system can delocalize into the carbonyl group's π-antibonding orbital, affecting the aldehyde group's reactivity.

These interactions are fundamental to understanding the molecule's electronic properties. The presence of the electron-donating amino group and the electron-withdrawing chloro and carbaldehyde groups creates a complex electronic environment where such delocalizations play a significant role in molecular stability.

Table 1: Illustrative NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N₅ (Amino) | π* (C₂-C₃) | 18.5 | n → π |

| LP (1) N₁ (Ring) | σ (C₂-C₇) | 5.2 | n → σ |

| LP (1) N₄ (Ring) | σ (C₃-C₂) | 4.8 | n → σ |

| LP (2) O₈ (Carbonyl) | σ (N₁-C₆) | 2.1 | n → σ |

| π (C₂-C₃) | π (C₅-C₆) | 15.7 | π → π |

| π (C₅-C₆) | π (C₂-C₃) | 12.3 | π → π* |

Note: The data in this table is illustrative and represents typical values for similar molecular systems based on computational chemistry principles. It serves to demonstrate the insights gained from an NBO analysis.

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for predicting the mechanisms and pathways of chemical reactions, offering insights into transition states, activation energies, and reaction kinetics. For this compound, these methods can be used to explore its reactivity, particularly concerning the aldehyde, amino, and chloro functional groups.

Density Functional Theory (DFT) is a commonly employed method for these investigations. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including reactants, products, intermediates, and transition states (TS).

Potential Reaction Pathways for Investigation:

Nucleophilic Addition to the Carbonyl Group: The carbaldehyde group is susceptible to nucleophilic attack. Computational models can predict the reaction pathways with various nucleophiles (e.g., water, alcohols, amines), determining the activation barriers and the stability of the resulting tetrahedral intermediates.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom on the electron-deficient pyrazine ring is a potential site for SₙAr reactions. Theoretical calculations can model the attack of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of the chloride ion. The influence of the amino and aldehyde groups on the activation energy for this process can be quantified.

Condensation Reactions: The amino group can act as a nucleophile, potentially participating in intramolecular or intermolecular condensation reactions with the aldehyde group, especially under specific catalytic conditions. Computational studies can elucidate the feasibility of such pathways and the structure of the resulting products, such as Schiff bases or cyclized compounds.

By calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways, a theoretical prediction of the most favorable reaction product can be made.

Table 2: Hypothetical Calculated Energy Profile for a Reaction Pathway

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +16.5 |

| Intermediate | -5.8 | -4.5 |

| Transition State 2 (TS2) | +10.4 | +11.9 |

| Products | -12.1 | -10.8 |

Note: This table provides a hypothetical energy profile for a multi-step reaction involving this compound, illustrating how computational methods are used to map reaction coordinates.

In Silico Screening and Ligand-Receptor Interaction Modeling

In silico techniques are pivotal in modern drug discovery for identifying potential biological targets and predicting the binding affinity of small molecules like this compound. These methods use computational models to simulate the interaction between a ligand (the molecule) and a receptor (typically a protein).

Virtual Screening:

Virtual screening is a process where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. researchgate.net Conversely, the structure of this compound can be used as a query to screen against databases of known protein structures (like the Protein Data Bank) to identify potential protein targets. This "reverse docking" approach can suggest possible mechanisms of action for the compound.

Molecular Docking:

Molecular docking is a key technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves:

Preparation: The 3D structures of both the ligand (this compound) and the target protein are prepared, often involving the addition of hydrogen atoms and the assignment of partial charges.

Conformational Sampling: The algorithm explores various possible conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (or binding energy) for each conformation. The pose with the best score is predicted as the most likely binding mode.

The results of a docking simulation can reveal crucial information about the ligand-receptor interaction, such as key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For this compound, the amino group and the carbonyl oxygen are likely hydrogen bond donors and acceptors, respectively, while the pyrazine ring can participate in π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's active site.

These in silico predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the rational design of more potent and selective analogs. nih.gov

Table 3: Example of a Molecular Docking Simulation Report

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase ABC | -8.5 | ASP 145 | Hydrogen Bond (with -NH₂) |

| LYS 72 | Hydrogen Bond (with C=O) | ||

| PHE 80 | π-π Stacking (with pyrazine ring) | ||

| Protease XYZ | -7.2 | GLU 210 | Hydrogen Bond (with -NH₂) |

| VAL 150 | Hydrophobic Interaction | ||

| TRP 65 | π-π Stacking (with pyrazine ring) |

Note: This table is an illustrative example of the output from a molecular docking study, showing how the binding of this compound to different hypothetical protein targets would be analyzed.

Conclusion and Future Research Directions in 3 Amino 6 Chloropyrazine 2 Carbaldehyde Chemistry

Synthesis Challenges and Innovations

The synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde is not without its hurdles. Key challenges often lie in the multi-step nature of the synthetic sequences and the control of regioselectivity. The introduction and manipulation of the aldehyde group in the presence of the amino and chloro functionalities require careful selection of reagents and reaction conditions to avoid side reactions.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Potential Innovations |

| Conventional Heating | Well-established, predictable scalability | Longer reaction times, potential for side product formation | - |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields mdpi.com | Specialized equipment required, scalability can be a challenge | Flow chemistry integration |

| Catalytic C-H Formylation | Potentially shorter synthetic route | Catalyst development needed for specific substrate | High-throughput screening of catalysts |

Untapped Reactivity and Transformation Pathways

The trifunctional nature of this compound offers a rich landscape of chemical transformations, many of which remain underexplored. The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution and, more significantly, for a wide array of transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net While reactions like Suzuki, Stille, Sonogashira, and Heck couplings are known for chloropyrazines, their systematic application to this specific carbaldehyde to generate libraries of diverse derivatives is an area ripe for investigation. rsc.orgresearchgate.netresearchgate.net

The aldehyde and amino groups provide further opportunities for derivatization. The aldehyde can undergo condensations, reductive aminations, and additions, while the amino group can be acylated, alkylated, or used as a directing group. A key future direction is the exploration of sequential and orthogonal transformations that leverage the differential reactivity of these functional groups. For example, a Suzuki coupling at the C6-position followed by a reductive amination of the aldehyde would provide rapid access to complex molecular architectures.

Development of Novel Synthetic Reagents and Catalysts

The advancement of pyrazine (B50134) chemistry is intrinsically linked to the development of new catalysts and reagents. rsc.org While palladium catalysts have been the workhorses for cross-coupling reactions, there is a growing interest in using more earth-abundant and less expensive metals like iron. nih.gov Iron-catalyzed cross-coupling of chloropyrazines with Grignard reagents has been reported and could be a cost-effective method for introducing alkyl or aryl groups onto the this compound core. rsc.org

Another promising frontier is the direct C-H functionalization of the pyrazine ring. nih.gov Although the existing substituents on the target molecule direct reactivity, the development of catalysts that could selectively activate the C-H bond at the 5-position would open up entirely new avenues for derivatization, bypassing the need for pre-functionalized starting materials. Research into novel ligands that can tune the reactivity and selectivity of transition metal catalysts for pyrazine systems will be crucial.

Exploration of Advanced Scaffold Design

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. nih.gov this compound is an ideal starting point for the design of advanced molecular scaffolds. Its multiple functional groups allow it to serve as a versatile building block for creating complex, three-dimensional structures through intramolecular cyclizations or multicomponent reactions.

Future research should focus on using this compound to construct novel heterocyclic systems. For example, condensation of the aldehyde with a suitable binucleophile, followed by an intramolecular cyclization involving the amino group or a substituent introduced at the 6-position, could lead to the formation of fused pyrazine-containing polycycles. These new scaffolds could then be explored for their potential as inhibitors of various enzymes or as ligands for receptors, leveraging the known biological importance of the pyrazine core. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of the reactions involving this compound makes it an excellent candidate for the application of artificial intelligence (AI) and machine learning (ML). eurekalert.orgrjptonline.org These computational tools are increasingly being used to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even design novel synthetic routes. beilstein-journals.orgacs.org

For this specific compound, ML models could be trained on datasets of pyrazine reactions to predict the regioselectivity of C-H functionalization or the success of various cross-coupling reactions with different substrates. beilstein-journals.org This would save significant experimental time and resources. AI could also be employed in retrosynthetic analysis to identify the most efficient ways to synthesize complex target molecules starting from this compound. As high-throughput experimentation generates more data on pyrazine reactivity, the predictive power of these models will continue to improve, accelerating the discovery of new derivatives and their applications. beilstein-journals.orgarxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-6-chloropyrazine-2-carbaldehyde, and how can purity be optimized?

- Methodological Answer : A common synthesis involves refluxing 3-amino-6-chloropyrazinoic acid in tetralin to yield the aldehyde, followed by recrystallization from water or ethanol to improve purity . For intermediates like 6-chloropyridin-3-yl acetic acid hydrazide, reactions with phenyl isothiocyanate under alkaline conditions can yield triazole derivatives, which may require chromatographic purification (e.g., silica gel column) to isolate the target compound . Purity optimization should include HPLC analysis (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆ solvent) to confirm structural integrity and quantify impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, NH₂ bending ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (~9.8 ppm in DMSO-d₆) and aromatic protons (~8.0-8.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (m/z 157.558 for [M+H]⁺) and detect fragmentation patterns .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to moisture due to the aldehyde group’s susceptibility to hydration. For lab handling, use dry glassware and anhydrous solvents during reactions .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electrophilic sites (e.g., aldehyde carbon, C-2 pyrazine position). Molecular docking studies may predict binding affinities with biological targets. Compare computed vs. experimental NMR shifts to validate models .

Q. What strategies can resolve contradictions in reported melting points or crystallization behaviors of this compound?

- Methodological Answer : Polymorph screening via solvent-drop grinding (e.g., ethanol, acetone) and differential scanning calorimetry (DSC) can identify crystalline forms. Single-crystal X-ray diffraction (using SHELXL for refinement) resolves structural ambiguities . For inconsistent melting points, standardize heating rates (e.g., 1°C/min) and calibrate equipment with reference compounds .

Q. How to design experiments to study the stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–13), incubate at 25°C/40°C, and quantify degradation via UPLC-MS at 0, 7, 14 days.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Pair with Arrhenius modeling to predict shelf life .

Q. What are the challenges in synthesizing derivatives of this compound, and how can reaction conditions be optimized?

- Methodological Answer : Challenges include competing reactions at the aldehyde and amino groups. Strategies:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for aldehyde protection during nucleophilic substitutions .

- Catalysis : Optimize Pd/Cu-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization. Monitor reaction progress via TLC (ethyl acetate/hexane) .

- By-Product Mitigation : Employ high-resolution mass spectrometry (HRMS) to track side products and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.